2-(Ethenesulfonyl)-2-methylpropane

Catalog No.
S678811
CAS No.
18288-23-8
M.F
C6H12O2S
M. Wt
148.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethenesulfonyl)-2-methylpropane

CAS Number

18288-23-8

Product Name

2-(Ethenesulfonyl)-2-methylpropane

IUPAC Name

2-ethenylsulfonyl-2-methylpropane

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

InChI

InChI=1S/C6H12O2S/c1-5-9(7,8)6(2,3)4/h5H,1H2,2-4H3

InChI Key

WWSRTAZVNIIQSD-UHFFFAOYSA-N

SMILES

CC(C)(C)S(=O)(=O)C=C

Canonical SMILES

CC(C)(C)S(=O)(=O)C=C

Organic Chemistry

Experimental Methods: The compound is used to create molecular connections with high reliability and efficiency through a sulfur(VI) hub. The SuFEx click chemistry involves the use of this compound as a key reagent due to its reactivity .

Results and Outcomes: The application of 2-(Ethenesulfonyl)-2-methylpropane in SuFEx reactions has led to the development of new synthetic methods and the discovery of functional molecules with significant efficiency and reliability .

Material Science

Application Summary: In material science, the compound finds its application in the development of new polymerization methods. It acts as a connector in the formation of polymers with specific properties .

Experimental Methods: The compound is involved in SuFEx-based polymerizations, where it contributes to the creation of novel materials with desired characteristics .

Results and Outcomes: The use of 2-(Ethenesulfonyl)-2-methylpropane has advanced the field of polymer science by enabling the synthesis of materials with precise and tunable properties .

Biomedicine

Application Summary: In biomedicine, 2-(Ethenesulfonyl)-2-methylpropane is explored for its potential in drug discovery and development. Its stability and reactivity make it a candidate for creating new medicinal compounds .

Experimental Methods: The compound’s role in medicinal chemistry is pivotal, especially in the context of SuFEx chemistry, where it serves as a building block for drug molecules .

Results and Outcomes: Research has shown that 2-(Ethenesulfonyl)-2-methylpropane can be used to synthesize compounds with potential therapeutic applications, although specific quantitative data is still under investigation .

Environmental Science

Application Summary: Environmental science applications of the compound include its use in the analysis and remediation of environmental pollutants. Its chemical properties allow for the synthesis of compounds that can interact with and neutralize various contaminants .

Experimental Methods: The compound is used to create reagents that react with pollutants, facilitating their detection and removal from the environment .

Results and Outcomes: The application of 2-(Ethenesulfonyl)-2-methylpropane in environmental science has contributed to the development of greener and more efficient methods for pollution control .

Analytical Chemistry

Application Summary: In analytical chemistry, the compound is used in the development of new analytical methods, such as sensors and detection systems .

Experimental Methods: It is involved in the creation of chemiluminescent assays and sensors that rely on its reactivity for the detection of various analytes .

Results and Outcomes: The use of 2-(Ethenesulfonyl)-2-methylpropane in analytical chemistry has led to the creation of highly sensitive and specific detection methods .

Pharmaceutical Research

Application Summary: Pharmaceutical research leverages the compound for the synthesis of new drugs and pharmaceutical agents. Its unique chemical structure makes it a valuable tool in the design of new therapeutic molecules .

Experimental Methods: The compound’s reactivity is harnessed to create new drug candidates through various synthetic pathways .

Results and Outcomes: Ongoing research indicates that 2-(Ethenesulfonyl)-2-methylpropane could play a significant role in the future of drug design and discovery .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Summary: In NMR spectroscopy, particularly 19F NMR, 2-(Ethenesulfonyl)-2-methylpropane is used as a probe due to its fluorine content. It’s valuable for fragment-based drug discovery, providing insights into the structure and dynamics of target molecules .

Experimental Methods: The compound is incorporated into small molecules or biopolymers, which are then analyzed using 19F NMR to gain structural and dynamic information about the target of interest .

Results and Outcomes: The application has enabled detailed studies of molecular interactions, significantly contributing to the field of drug discovery by identifying potential drug candidates .

Fluorine Chemistry

Application Summary: Fluorine chemistry benefits from the use of 2-(Ethenesulfonyl)-2-methylpropane due to its ability to introduce fluorine-containing groups into molecules, which can alter their physical and chemical properties .

Experimental Methods: The compound serves as a connector in click reactions, facilitating the introduction of fluorine into target molecules, which is crucial for developing new materials and pharmaceuticals .

Results and Outcomes: This has led to the creation of novel compounds with enhanced properties, such as increased stability and altered reactivity, which are important in various applications .

Click Chemistry

Application Summary: Click chemistry, a synthesis philosophy aimed at accelerating the discovery of functional molecules, uses 2-(Ethenesulfonyl)-2-methylpropane in SuFEx reactions to rapidly assemble molecules .

Experimental Methods: The compound’s reactivity is harnessed in SuFEx click reactions, which are modular and reliable for the assembly of functional molecules across a wide range of chemistry applications .

Results and Outcomes: The use of 2-(Ethenesulfonyl)-2-methylpropane in click chemistry has had a profound impact on modern chemistry, streamlining the discovery and development of new medicines and materials .

2-(Ethenesulfonyl)-2-methylpropane, also known as 2-(methylsulphonyl)-2-methylpropane, is an organic compound characterized by its unique structure that includes both a sulfonyl group and a branched alkane framework. Its molecular formula is C5H12O2SC_5H_{12}O_2S with a molecular weight of approximately 136.213 g/mol. The compound features a sulfonyl group (SO2-SO_2) attached to a carbon atom that is also bonded to two methyl groups, making it a notable example of a sulfonyl-substituted hydrocarbon .

The synthesis of 2-(ethenesulfonyl)-2-methylpropane can be achieved through several methods:

  • Sulfonylation: The compound can be synthesized by reacting 2-methylpropene with a sulfonyl chloride in the presence of a base.
  • Electrophilic Addition: Another method involves the electrophilic addition of sulfur trioxide to an alkene precursor, followed by hydrolysis to yield the desired sulfonyl compound.
  • Radical Reactions: Utilizing radical initiators can lead to the formation of sulfonyl derivatives from simple hydrocarbons

    This compound finds applications in various fields:

    • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for developing new therapeutic agents.
    • Chemical Industry: It can be used as an intermediate in synthesizing more complex molecules, particularly in organic synthesis.
    • Polymer Chemistry: The sulfonyl group may enhance the properties of polymers when incorporated into polymeric materials.

Several compounds share structural similarities with 2-(ethenesulfonyl)-2-methylpropane, including:

  • Methanesulfonic acid: A simpler sulfonic acid that lacks the branched alkane structure but shares the sulfonyl functional group.
  • Tert-butanesulfonic acid: Contains a tert-butyl group instead of the ethylene structure, which affects its reactivity and applications.
  • Propane-1-sulfonic acid: A straight-chain analogue that exhibits different physical and chemical properties due to its linear structure.

Comparison Table

CompoundStructure TypeKey Features
2-(Ethenesulfonyl)-2-methylpropaneBranched alkaneUnique sulfonyl substitution
Methanesulfonic acidSimple sulfonic acidStrong acidity
Tert-butanesulfonic acidBranched alkaneSterically hindered
Propane-1-sulfonic acidLinear structureDifferent reactivity profile

The uniqueness of 2-(ethenesulfonyl)-2-methylpropane lies in its combination of structural features that allow for diverse chemical reactivity while maintaining potential biological activity, setting it apart from its simpler analogues. Further studies could illuminate its specific interactions and applications in various scientific fields.

The development of 2-(ethenesulfonyl)-2-methylpropane can be traced to the broader evolution of organosulfur chemistry, particularly the advancement of sulfonyl fluoride chemistry that gained momentum in the early 21st century. The compound emerged as a significant component within the sulfur fluoride exchange family of reactions, which was first conceptualized and developed as a next-generation click chemistry platform. The historical significance of this compound is deeply intertwined with the pioneering work in sulfur fluoride exchange chemistry, where researchers recognized the need for versatile sulfonyl building blocks that could participate in highly efficient coupling reactions under mild conditions.

The systematic investigation of ethenesulfonyl fluoride derivatives, including 2-(ethenesulfonyl)-2-methylpropane, began gaining traction following the establishment of sulfur fluoride exchange as a viable click chemistry methodology. Early research demonstrated that ethenesulfonyl fluoride serves as a Michael acceptor for nitrogen, oxygen, sulfur, and carbon nucleophiles, leading to the incorporation of the sulfonyl fluoride functional group into diverse molecular frameworks. This foundational understanding paved the way for the development of more complex ethenesulfonyl derivatives, including the tertiary alkyl variant represented by 2-(ethenesulfonyl)-2-methylpropane.

The compound's discovery and subsequent characterization were facilitated by advances in synthetic methodologies that enabled the preparation of structurally diverse sulfonyl compounds. Patent literature from the mid-2010s indicates systematic efforts to develop preparative methods for various sulfonyl derivatives, including those incorporating ethenesulfonyl functionality. The emergence of 2-(ethenesulfonyl)-2-methylpropane as a compound of interest reflects the broader scientific drive to create molecular scaffolds that combine structural complexity with functional versatility.

Significance in Organosulfur Chemistry

2-(Ethenesulfonyl)-2-methylpropane occupies a unique position within the broader landscape of organosulfur chemistry, representing a sophisticated example of how traditional sulfonyl functionality can be integrated with modern synthetic strategies. The compound's significance stems from its dual nature as both a structural entity and a reactive intermediate, enabling its participation in diverse chemical transformations while maintaining stability under ambient conditions. This balance between reactivity and stability is particularly valuable in organosulfur chemistry, where controlling reaction selectivity and maintaining product integrity are paramount concerns.

The ethenesulfonyl group present in this compound exemplifies the evolution of sulfonyl chemistry beyond traditional sulfonate and sulfonamide formations. Unlike conventional sulfonyl compounds that primarily function through nucleophilic substitution mechanisms, 2-(ethenesulfonyl)-2-methylpropane can participate in addition reactions through its vinyl functionality, expanding the repertoire of available synthetic transformations. This dual reactivity profile positions the compound as a versatile synthon capable of participating in both traditional sulfur chemistry and contemporary addition chemistry.

Within the context of organosulfur methodology, the compound demonstrates the successful integration of quaternary carbon centers with sulfonyl functionality, a combination that presents unique synthetic challenges and opportunities. The tertiary alkyl framework provides steric hindrance that can influence reaction selectivity, while the ethenesulfonyl group offers multiple reactive sites for chemical elaboration. This structural combination has proven particularly valuable in developing selective synthetic methods that can distinguish between different reactive sites within complex molecular environments.

The compound's role in sulfur fluoride exchange chemistry further underscores its significance in modern organosulfur methodology. As demonstrated in various research applications, compounds containing ethenesulfonyl functionality can serve as key intermediates in the formation of sulfur-based linkages that are both thermodynamically stable and kinetically accessible. This capability has important implications for the development of new materials, pharmaceuticals, and chemical tools that rely on robust sulfur-based connections.

Position in Contemporary Synthetic Methodologies

In the landscape of contemporary synthetic methodologies, 2-(ethenesulfonyl)-2-methylpropane serves as a representative example of how modern chemical synthesis has evolved to embrace multifunctional building blocks that enable rapid access to structural complexity. The compound's integration into sulfur fluoride exchange chemistry positions it at the forefront of click chemistry developments, where efficiency, selectivity, and operational simplicity are highly valued characteristics. Recent advances in accelerated sulfur fluoride exchange chemistry have demonstrated the compound's capacity to participate in reactions that achieve completion within minutes while maintaining high yields and excellent functional group compatibility.

The compound's synthetic utility extends beyond traditional small molecule synthesis to encompass applications in materials science and polymer chemistry. Research has shown that ethenesulfonyl derivatives can function as connectors in the formation of polymers with specific properties, enabling the development of materials with precisely tunable characteristics. This application demonstrates how 2-(ethenesulfonyl)-2-methylpropane and related compounds bridge the gap between molecular synthesis and materials design, reflecting the increasingly interdisciplinary nature of contemporary chemical research.

Contemporary drug discovery methodologies have also embraced compounds like 2-(ethenesulfonyl)-2-methylpropane as valuable tools for combinatorial library synthesis and high-throughput medicinal chemistry applications. The compound's ability to participate in water-compatible reactions makes it particularly suitable for biological applications, where aqueous compatibility is essential for maintaining biomolecule integrity. This compatibility has enabled the development of screening platforms that can rapidly generate diverse molecular libraries for biological evaluation, accelerating the drug discovery process.

The position of 2-(ethenesulfonyl)-2-methylpropane in contemporary synthetic methodologies is further enhanced by its compatibility with modern analytical and purification techniques. The compound's stability under standard laboratory conditions, combined with its distinctive spectroscopic properties, facilitates straightforward characterization and purification procedures. This practical accessibility has contributed to its adoption in both academic research laboratories and industrial settings, where reliable and reproducible synthetic methods are essential.

Nomenclature and Structural Classification

The systematic nomenclature of 2-(ethenesulfonyl)-2-methylpropane reflects the compound's complex structural features and follows established conventions for naming organosulfur compounds. According to International Union of Pure and Applied Chemistry guidelines, the compound name indicates the presence of an ethenesulfonyl group attached to the second carbon of a 2-methylpropane backbone. This nomenclature system effectively communicates both the structural framework and the functional group arrangement, enabling clear identification and classification within chemical databases and literature.

The compound's molecular formula, C₆H₁₂O₂S, provides essential information about its elemental composition and serves as a foundation for understanding its chemical properties and reactivity patterns. The presence of six carbon atoms, twelve hydrogen atoms, two oxygen atoms, and one sulfur atom defines the compound's molecular framework and establishes its position within the broader category of organosulfur compounds. This molecular composition is consistent with the compound's classification as a vinyl sulfone derivative, specifically one incorporating a tertiary alkyl substituent.

Structural classification systems place 2-(ethenesulfonyl)-2-methylpropane within several overlapping categories that reflect its diverse chemical characteristics. As a vinyl sulfone, the compound belongs to the family of compounds characterized by the presence of a vinyl group directly attached to a sulfone functionality. This classification is significant because vinyl sulfones exhibit distinctive reactivity patterns, particularly their ability to function as Michael acceptors in addition reactions. The compound simultaneously qualifies as a tertiary organosulfur compound due to its quaternary carbon center, which influences both its steric properties and synthetic accessibility.

XLogP3

1.1

Wikipedia

2-(ethenesulfonyl)-2-methylpropane

Dates

Last modified: 08-15-2023

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